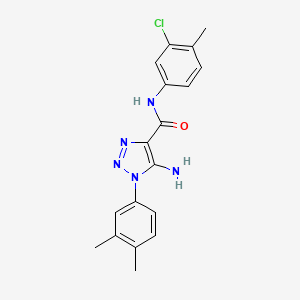

![molecular formula C20H17N3O B2549652 [1,1'-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone CAS No. 1797869-98-7](/img/structure/B2549652.png)

[1,1'-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“[1,1’-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone” is a chemical compound that has been studied for its potential applications in various fields . It is a bicyclic cytosine analogue that, when incorporated into DNA duplexes, results in a significant enhancement of their stability .

Synthesis Analysis

The synthesis of this compound involves a one-step three-component cyclocondensation of 2,6-disubstituted pyrimidin-4(3H)-ones with 1,3-dicarbonyl compounds and some aromatic and heterocyclic aldehydes . This process can be carried out on heating or under microwave irradiation .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups . The additional ring of the base is stacked on the thymine bases at the 5’-side and overall exhibits greatly enhanced stacking interactions .Chemical Reactions Analysis

The compound has been found to undergo various chemical reactions, including aminations and arylations by direct C–O activation . It also shows reactivity with DNA, forming base pairs with either guanine or adenine .Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis of PET Agents for Parkinson's Disease : A study detailed the synthesis of HG-10-102-01, a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease, showcasing the chemical yield and specific activities of the compound (Wang et al., 2017).

- Novel Fused Chromone-Pyrimidine Hybrids : Research on the synthesis of novel 2,5-diphenyl-5H-chromeno[4,3-d]pyrimidin-5-ol and related compounds through ANRORC reaction, indicating a versatile procedure for functionalized compounds synthesis (Sambaiah et al., 2017).

- Development of Precipitation-resistant Solution Formulations : A study focused on developing suitable formulations for early toxicology and clinical studies of a poorly water-soluble compound, highlighting the achievement of higher plasma concentrations and improved dose proportionality (Burton et al., 2012).

Structural Investigations

- Crystal Structure Analysis : The crystal structure of a closely related compound, showcasing the conformational disorder and stabilization by weak intermolecular interactions, was determined (Akkurt et al., 2003).

- Memory Properties of Novel Asymmetric Soluble Polyimides : Research on the synthesis of asymmetric diamines and polyimides with outstanding organic solubility and high thermal stability, indicating potential applications in memory devices due to their nonvolatile memory behavior (Gao et al., 2023).

Biological Evaluation

- Antimicrobial and Anticancer Agents : A series of novel pyrazole derivatives were synthesized and evaluated for their in vitro antimicrobial and anticancer activities, with some compounds showing higher activity than reference drugs (Hafez et al., 2016).

Propriétés

IUPAC Name |

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(4-phenylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O/c24-20(23-11-10-19-18(13-23)12-21-14-22-19)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9,12,14H,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZCTECZTGGGIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CN=CN=C21)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1,1'-biphenyl]-4-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-fluorophenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2549569.png)

![3-[(2-Chlorophenyl)methyl]azetidine hydrochloride](/img/structure/B2549576.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2549578.png)

![4-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2549580.png)

![1-ethyl-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2549582.png)

![(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2549584.png)

![N-[(3-Methoxy-6-methylpyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2549589.png)

![4-(2,5-dimethylthiophen-3-yl)-N-[4-fluoro-3-(prop-2-enamido)phenyl]-4-oxobutanamide](/img/structure/B2549590.png)

![4-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2549591.png)